molecular formula C21H26FN5O B5169990 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B5169990
M. Wt: 383.5 g/mol
InChI Key: JUKGMXOOOPBCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a methyl group at position 4, a piperidin-1-yl group at position 6, and a piperazine moiety at position 2. The molecular formula is estimated as C₂₁H₂₆FN₅O, with a molecular weight of ~416.4 g/mol.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c1-16-15-19(25-9-5-2-6-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKGMXOOOPBCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe fluorobenzoyl group is then introduced via acylation reactions using appropriate reagents like fluorobenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-benzoylated products .

Scientific Research Applications

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzoyl Derivatives

2-Bromo and 4-Bromo Analogs
  • 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946213-33-8) and 4-bromo isomer (CAS 946213-37-2) share the same molecular formula (C₂₁H₂₆BrN₅O ) and weight (444.4 g/mol ) but differ in halogen positioning.
  • Key Differences: Electronic Effects: Fluorine’s electronegativity may enhance metabolic stability compared to bromine’s bulkier, polarizable nature.
Thioether vs. Ether Substituents
  • Compounds 21 and 22 from demonstrate the impact of sulfur (thioether) vs. oxygen (ether) linkages.
    • Compound 21 (thioether): 87% yield, 150–151°C melting point.
    • Compound 22 (ether): 54.8% yield, 82–83°C melting point.
  • Insight : Thioether groups may confer higher crystallinity and thermal stability, though ethers are more metabolically labile .

Heterocyclic Core Modifications

Oxazolo[4,5-d]pyrimidine Derivatives
  • reports compounds 10–15 with sulfonylpiperazine substituents and oxazolo-pyrimidine cores.
    • Melting Points : 192–291°C (higher than typical pyrimidines due to fused oxazole rings).
    • Yields : 71–77%, comparable to halogenated analogs.
Thieno[3,2-d]pyrimidine (GDC-0941)
  • GDC-0941 () is a PI3K inhibitor with a thienopyrimidine core and methanesulfonyl-piperazine group. Key Feature: The thiophene ring increases planarity, enhancing kinase binding. Comparison: The target compound’s pyrimidine core may favor different target selectivity, such as dopamine or serotonin receptors .

Piperazine and Piperidine Substitutions

Dopamine Receptor Antagonists
  • highlights S 18126 and L 745,870, which use piperazine/indane or pyrrolopyridine cores for D4 receptor antagonism. Selectivity: Fluorobenzoyl substitution in the target compound may mimic the spatial requirements of D4 antagonists but lacks direct evidence.
Piperidine vs. Morpholine Groups
  • Dorsomorphin () incorporates a pyrazolo-pyrimidine core with piperidine-ethoxy-phenyl groups.
    • Function : Targets AMPK, demonstrating how piperidine’s lipophilicity aids membrane permeability.
    • Comparison : The target compound’s piperidin-1-yl group at position 6 may similarly enhance CNS penetration .

Thermal Stability

  • Melting Points : Fluorobenzoyl derivatives are expected to have moderate melting points (~150–200°C), between thioethers (150°C) and sulfonyl-oxazolo-pyrimidines (>250°C) .

Tabulated Comparison of Key Analogs

Compound Name / ID Core Structure Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Activity
Target Compound Pyrimidine 2-Fluorobenzoyl ~416.4 Not reported Potential CNS modulation
2-Bromo Analog (CAS 946213-33-8) Pyrimidine 2-Bromobenzoyl 444.4 Not reported Unspecified
Compound 21 () Pyrimidine 3-((4-Fluorophenyl)thio) Not reported 150–151 Antiparkinsonian (inferred)
GDC-0941 () Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine 465.5 Not reported PI3K inhibition
Dorsomorphin () Pyrazolo[1,5-a]pyrimidine Piperidine-ethoxy-phenyl 438.5 Not reported AMPK inhibition

Biological Activity

2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its molecular interactions, effects on cellular functions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with piperazine and piperidine rings, along with a fluorobenzoyl group. Its molecular formula is C23H24FN5OC_{23}H_{24}FN_5O, with a molecular weight of 405.5 g/mol. The structure is pivotal for its biological activity, influencing how the compound interacts with various biological targets.

PropertyValue
Molecular FormulaC23H24FN5O
Molecular Weight405.5 g/mol
PurityTypically 95%
IUPAC Name(2-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may influence:

  • Cell Signaling Pathways : The compound appears to modulate key signaling pathways, potentially affecting cellular responses to external stimuli.
  • Gene Expression : It may alter the expression levels of certain genes involved in cellular metabolism and growth.
  • Enzyme Interaction : It is hypothesized to act as an inhibitor or activator of various enzymes, which can lead to significant biochemical changes within cells.

Antiproliferative Effects

Research has highlighted the compound's antiproliferative effects on various cancer cell lines. For instance, studies have shown that derivatives of benzoylpiperidine, structurally related to our compound, exhibit notable antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these compounds ranged from 19.9 µM to 75.3 µM , indicating significant potential for further development as anticancer agents .

Enzyme Inhibition Studies

Inhibition studies suggest that the compound may act as a reversible inhibitor of certain enzymes, such as monoacylglycerol lipase (MAGL). For example, related compounds have demonstrated competitive inhibition with IC50 values in the low nanomolar range (e.g., 80 nM), showing selectivity for MAGL compared to other enzymes and receptors . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • Study on Cancer Cell Lines : A detailed investigation into the antiproliferative effects of related compounds revealed that modifications in the piperazine structure significantly enhanced their activity against cancer cells. Compounds with specific substituents showed improved binding affinity and inhibitory potency against MAGL, leading to reduced cell viability in cancer models .
  • Docking Studies : Molecular docking analyses have been employed to understand how the compound binds within the active sites of target enzymes. These studies indicate that structural modifications can optimize interactions within hydrophobic pockets, enhancing inhibitory effects while maintaining selectivity .

Q & A

Q. What are the optimal conditions for synthesizing 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine, and how do solvent choice and catalysts influence yield?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:
  • Deprotonation : Use strong bases (e.g., NaH or KOtBu) to activate piperazine and pyrimidine intermediates .
  • Coupling : Employ coupling agents like EDCI/HOBt or Pd-based catalysts for C–N bond formation between fluorobenzoyl and piperazine groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene/THF mixtures improve selectivity for sterically hindered reactions .
  • Temperature Control : Maintain 60–80°C for nucleophilic substitutions to minimize side products .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., fluorobenzoyl integration at δ 7.2–7.8 ppm and piperidine methyl at δ 1.2–1.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for piperazine-piperidine ring conformations (e.g., chair vs. boat) .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities via reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers design in vitro assays to screen this compound for preliminary biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known piperazine/pyrimidine inhibitors .
  • Assay Conditions : Use fluorescence polarization for binding affinity (e.g., ATP-competitive kinase assays) or cell-based luciferase reporters for GPCR activity .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to benchmark IC50 values .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies can improve this compound’s selectivity for neurological targets versus off-target enzymes?

  • Methodological Answer :
  • Substituent Modification : Replace the 2-fluorobenzoyl group with bulkier substituents (e.g., 2,6-difluorophenyl) to reduce off-target binding to CYP450 isoforms .
  • Piperidine Methyl Group : Introduce polar groups (e.g., -OH or -NH2) to enhance blood-brain barrier penetration while maintaining piperidine ring rigidity .
  • Computational Docking : Use Schrödinger’s Glide to predict interactions with serotonin receptors (5-HT1A/2A) versus adrenergic receptors (α1/β2) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-QTOF-MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to in vivo activity .
  • Dose Escalation : Adjust dosing regimens in animal models to account for first-pass metabolism .

Q. What experimental approaches are recommended to determine binding kinetics with high specificity?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., dopamine D3 receptor) on a CM5 chip to measure association/dissociation rates (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to differentiate competitive vs. allosteric mechanisms .
  • Radioligand Displacement : Use [3H]-labeled antagonists (e.g., spiperone for 5-HT2A) to calculate Ki values in competitive assays .

Q. How can researchers address solubility challenges in aqueous assay buffers without compromising bioactivity?

  • Methodological Answer :
  • Co-Solvent Systems : Use 5–10% DMSO or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility while maintaining membrane permeability .
  • pH Adjustment : Prepare stock solutions at pH 3–4 (citrate buffer) for protonation of basic piperazine nitrogen, improving aqueous stability .

Q. What strategies identify multi-target effects of this compound in complex biological systems?

  • Methodological Answer :
  • Phosphoproteomics : Perform SILAC labeling in cell lines to map kinase signaling pathways affected by treatment .
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., FosB or Egr1) linked to GPCR activation .

Q. Which in silico tools predict metabolic liabilities of the fluorobenzoyl and piperidine moieties?

  • Methodological Answer :
  • CYP450 Metabolism Prediction : SwissADME or StarDrop simulate phase I oxidation sites (e.g., piperazine N-dealkylation) .
  • Glucuronidation Risk : MetaSite identifies susceptible hydroxyl groups for UDP-glucuronosyltransferase (UGT) conjugation .

Q. How can combinatorial screening optimize synergistic effects with existing therapeutics?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Pair with FDA-approved drugs in 384-well plates (e.g., cisplatin for cancer) and calculate combination indices (CI) via Chou-Talalay method .
  • Synergy Network Analysis : Use SynergyFinder to visualize dose-response landscapes and identify additive vs. antagonistic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.